6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Overview
Description
6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (6-Br-PPC) is a heterocyclic compound with a wide range of applications in the fields of chemistry, biology, and medicine. It is an important building block for the synthesis of many biologically active molecules, and has been used extensively in the development of novel drugs and reagents. 6-Br-PPC is also a useful tool for the study of biochemical and physiological processes, as it has been demonstrated to have a wide range of effects on various cellular pathways.
Scientific Research Applications
Synthesis of Novel Derivatives
Derivative Synthesis and Antibacterial Activity : The synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives from substrates like 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile demonstrates the compound's utility in creating new molecules. These derivatives were evaluated for their antimicrobial activity against various bacteria, indicating their potential in medicinal chemistry (Bogdanowicz et al., 2013).
Molecular Docking and Biological Screening
Development of Bioactive Compounds : Another study focused on synthesizing a series of pyridine and fused pyridine derivatives for molecular docking screenings towards GlcN-6-P synthase, a target protein. This research underscores the compound's role in drug discovery, specifically in identifying molecules with potential therapeutic benefits (Flefel et al., 2018).
Material Science Applications
Electrochemical and Conducting Polymers : Research into derivatized bis(pyrrol-2-yl) arylenes, which are closely related to the pyrrolopyridine structure, illustrates the use of such compounds in material sciences. These studies involve electrochemical polymerization to yield polymers with low oxidation potentials, hinting at applications in electronic and optoelectronic devices (Sotzing et al., 1996).
Catalysis Research
Catalyst Development : A study involving the synthesis of highly active palladium catalysts from bis(oxazolinyl)pyrrole, a compound structurally similar to 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, showcases the potential of such compounds in catalysis, specifically in facilitating Suzuki-type C−C coupling reactions (Mazet & Gade, 2001).
Optical and Structural Analysis
Optical Properties and Device Applications : The investigation of pyridine derivatives for their optical properties and junction characteristics provides insight into the application of such compounds in optical electronics. These studies highlight the potential of pyrrolopyridine derivatives in developing photosensors and devices with specific optical energy gaps, indicating their relevance in photonic and optoelectronic technologies (Zedan et al., 2020).
Mechanism of Action
Target of Action
The primary targets of 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and migration .
Mode of Action
This compound interacts with FGFRs by binding to their extracellular ligand-binding domains . This binding triggers a series of events, including receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . These events lead to the activation of downstream signaling pathways .
Biochemical Pathways
The binding of this compound to FGFRs activates several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways regulate various cellular processes, such as cell proliferation, migration, and angiogenesis . Abnormal activation of these pathways due to mutations in FGFRs is associated with the progression and development of several cancers .
Pharmacokinetics
Its low molecular weight suggests that it may have favorable pharmacokinetic properties .
Result of Action
In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis . It also significantly inhibits the migration and invasion of cancer cells .
properties
IUPAC Name |
6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-5(4-10)6-1-2-11-8(6)12-7/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZYLNVZPZHGBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=N2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30646910 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1000340-74-8 | |
Record name | 6-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30646910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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